molecular formula C11H23BN2O3Si B13409632 (1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid

(1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B13409632
M. Wt: 270.21 g/mol
InChI Key: JXDFTVVBNZHTQK-UHFFFAOYSA-N
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Description

(1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative that features a pyrazole ring substituted with a boronic acid group and a tert-butyldimethylsilyl-protected hydroxyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form the corresponding pyrazoline.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Pyrazoline derivatives.

    Substitution: Deprotected hydroxyl compounds or other functionalized derivatives.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: The pyrazole ring is a common pharmacophore in medicinal chemistry, making this compound a potential intermediate in the synthesis of bioactive molecules.

Industry:

    Material Science: Boronic acids are used in the development of sensors and materials due to their ability to form reversible covalent bonds with diols and other Lewis bases.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness:

    Structural Features: The combination of a pyrazole ring, boronic acid group, and tert-butyldimethylsilyl-protected hydroxyl group makes (1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazol-4-yl)boronic acid unique in its reactivity and applications.

    Versatility: This compound’s ability to participate in various chemical reactions, including Suzuki-Miyaura coupling and protection/deprotection strategies, highlights its versatility in organic synthesis.

Properties

Molecular Formula

C11H23BN2O3Si

Molecular Weight

270.21 g/mol

IUPAC Name

[1-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrazol-4-yl]boronic acid

InChI

InChI=1S/C11H23BN2O3Si/c1-11(2,3)18(4,5)17-7-6-14-9-10(8-13-14)12(15)16/h8-9,15-16H,6-7H2,1-5H3

InChI Key

JXDFTVVBNZHTQK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)CCO[Si](C)(C)C(C)(C)C)(O)O

Origin of Product

United States

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